2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidinesThe unique structure of this compound, which includes a morpholine ring and a thienyl group, contributes to its distinctive chemical properties and biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is plausible that it interacts with its targets through a mechanism similar to other triazolo[1,5-a]pyridine derivatives, which involves binding to the active site of the target protein and inhibiting its function .
Biochemical Pathways
Given its potential targets, it may affect pathways related to inflammation, cell proliferation, and other cellular processes .
Result of Action
Based on its potential targets, it could potentially inhibit cellular processes such as inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of enaminonitriles and benzohydrazides as starting materials, along with microwave irradiation, ensures an efficient and sustainable production process .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thienyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
2-Thioxopyrimidines: Compounds with a sulfur atom in place of the oxygen in the morpholine ring, exhibiting different reactivity and biological properties.
Uniqueness: 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine stands out due to its unique combination of a morpholine ring and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-morpholin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c14-11-10(9-1-6-21-8-9)7-15-12-16-13(17-19(11)12)18-2-4-20-5-3-18/h1,6-8H,2-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAJJDGBBAYZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CSC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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